molecular formula C20H39N3O B14073043 Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- CAS No. 102071-75-0

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino-

Cat. No.: B14073043
CAS No.: 102071-75-0
M. Wt: 337.5 g/mol
InChI Key: AEHVYNQIUPBRDI-UHFFFAOYSA-N
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Description

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- is a complex organic compound characterized by the presence of multiple piperidine groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- typically involves the reaction of piperidine with a suitable precursor, such as a halogenated propanol derivative. The reaction is often carried out under reflux conditions in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include benzene or toluene, and catalysts such as anhydrous ferrous sulfate can be employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to optimize the production process and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of suitable solvents are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- has several scientific research applications:

Mechanism of Action

The mechanism by which Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The piperidine groups play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(bromomethyl)-1,3-propanediol: A brominated flame retardant with similar structural features but different applications.

    2,2-Bis(4-hydroxyphenyl)-1-propanol: A compound used in the production of plastics and resins.

Uniqueness

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- is unique due to its multiple piperidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

102071-75-0

Molecular Formula

C20H39N3O

Molecular Weight

337.5 g/mol

IUPAC Name

3-piperidin-1-yl-2,2-bis(piperidin-1-ylmethyl)propan-1-ol

InChI

InChI=1S/C20H39N3O/c24-19-20(16-21-10-4-1-5-11-21,17-22-12-6-2-7-13-22)18-23-14-8-3-9-15-23/h24H,1-19H2

InChI Key

AEHVYNQIUPBRDI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CN2CCCCC2)(CN3CCCCC3)CO

Origin of Product

United States

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